molecular formula C22H24N4O2S B2863478 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone CAS No. 478247-33-5

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone

Cat. No.: B2863478
CAS No.: 478247-33-5
M. Wt: 408.52
InChI Key: IJROMUTUCWCBDZ-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Spectral Studies

Research has delved into the structural characterization and vibrational spectral analysis of compounds with sulfonamide moieties. One study utilized density functional theory (DFT) and Hartree-Fock (HF) levels of theory to investigate the structure and infrared spectra of various triazenes, which include sulfonamide groups. The vibrational frequencies calculated theoretically were compared with experimental values from FT-IR spectra, providing insight into the molecular structure and behavior of such compounds (Dabbagh, Teimouri, Shiasi, & Najafi Chermahini, 2008).

Antibacterial Applications

Another significant application involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes. A precursor was reacted with various active methylene compounds to produce derivatives with potential antibacterial activity. This research highlights the chemical versatility and potential therapeutic applications of compounds with the sulfonamido group (Azab, Youssef, & El-Bordany, 2013).

Inhibitory Activity Studies

Compounds with the sulfonamide moiety have been evaluated for their inhibitory activities against specific enzymes. For instance, a series of sulfonamides was designed and synthesized to study their inhibitory effect on acetylcholinesterase and human carbonic anhydrases. Such research contributes to the understanding of how these compounds interact with biological targets, offering potential pathways for therapeutic intervention (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Material Science Applications

In the field of material science, the study of hydrogen-bonding strength in blends of polybenzimidazole with polyimides derived from different dianhydrides, including those related to sulfone groups, has been explored. Such research provides insights into the interactions between different polymers and the potential for creating advanced materials with tailored properties (Ahn, Kim, & Choe, 1997).

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-17-8-10-19(11-9-17)29(27,28)20-16-23-21(18-6-4-3-5-7-18)24-22(20)26-14-12-25(2)13-15-26/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJROMUTUCWCBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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